3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one
Beschreibung
Eigenschaften
CAS-Nummer |
76153-37-2 |
|---|---|
Molekularformel |
C24H19ClN4O2S |
Molekulargewicht |
463.0 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C24H19ClN4O2S/c1-15-11-13-17(14-12-15)26-27-21-22(30)28(19-9-5-3-7-16(19)2)24(32)29(23(21)31)20-10-6-4-8-18(20)25/h3-14,30H,1-2H3 |
InChI-Schlüssel |
JAQTVSLKWAQVFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(N(C(=S)N(C2=O)C3=CC=CC=C3Cl)C4=CC=CC=C4C)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one generally involves the following key steps:
- Formation of the pyrimidinone core, often starting from thio-barbituric acid or related thiobarbituric acid derivatives.
- Introduction of the 2-chlorophenyl and 2-methylphenyl substituents via nucleophilic aromatic substitution or condensation.
- Azo coupling to install the 4-methylphenyl diazenyl group at the 5-position of the pyrimidinone ring.
- Hydroxylation at the 6-position.
- Control of the sulfanylidenyl group at the 2-position through thio-derivative chemistry.
Starting Materials and Key Intermediates
- Thio-barbituric acid derivatives : These are convenient starting materials due to their reactive 2-sulfanylidenepyrimidin-4-one scaffold, which facilitates further substitution and azo coupling reactions.
- 2-Chlorophenyl and 2-methylphenyl derivatives : These aromatic substituents are introduced either by direct condensation with aromatic aldehydes or via nucleophilic substitution reactions.
- Azo coupling agents : The 4-methylphenyl diazenyl group is typically introduced through diazotization of 4-methyl aniline followed by coupling with the pyrimidinone intermediate.
Detailed Synthetic Procedure
A representative synthetic route based on literature precedents and analogous compounds is as follows:
Synthesis of 2-thiobarbituric acid derivative :
Thio-barbituric acid is reacted with aromatic aldehydes (2-chlorobenzaldehyde and 2-methylbenzaldehyde) under reflux conditions in the presence of an acid catalyst such as para-toluene sulfonic acid. This condensation forms the substituted pyrimidinone ring with the desired aryl groups at positions 1 and 3.Azo coupling reaction :
The intermediate pyrimidinone is then treated with a diazonium salt derived from 4-methyl aniline. The diazonium salt is generated by diazotization of 4-methyl aniline with sodium nitrite in acidic medium at low temperature. Subsequent coupling with the pyrimidinone at the 5-position yields the 5-[(4-methylphenyl)diazenyl] substituent.Hydroxylation and sulfanylidenyl group formation :
The 6-hydroxy group is introduced or retained during the condensation step, while the 2-sulfanylidenyl group is preserved from the thio-barbituric acid starting material or formed by sulfurization reactions.Purification and crystallization :
The final compound is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate to obtain pure crystals for characterization.
Experimental Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation with aldehydes | Thio-barbituric acid, 2-chlorobenzaldehyde, 2-methylbenzaldehyde, p-TSA catalyst | Reflux (ca. 110°C) | 4-6 hours | 70-85 | Acid-catalyzed condensation |
| Diazotization | 4-methyl aniline, NaNO2, HCl | 0-5°C | 30 min | Quantitative | Formation of diazonium salt |
| Azo coupling | Pyrimidinone intermediate + diazonium salt | 0-5°C | 1-2 hours | 60-75 | Coupling at 5-position |
| Purification | Recrystallization from ethanol or ethyl acetate | Ambient | - | - | Yield depends on purity |
Supporting Research Data and Characterization
Spectroscopic Analysis
Crystallographic Data
While direct crystallographic data for this exact compound are limited, related pyrimidinone derivatives crystallize in monoclinic or triclinic systems with characteristic bond lengths and angles supporting the substitution pattern.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting Materials | Thio-barbituric acid, 2-chlorobenzaldehyde, 2-methylbenzaldehyde, 4-methyl aniline |
| Key Reactions | Acid-catalyzed condensation, diazotization, azo coupling |
| Catalysts/Conditions | Para-toluene sulfonic acid (p-TSA), acidic medium, low temperature for diazotization |
| Purification | Recrystallization from ethanol or ethyl acetate |
| Characterization Techniques | NMR (^1H, ^13C), IR spectroscopy, elemental analysis, crystallography (analogous compounds) |
| Typical Yields | 60-85% depending on step and purification |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepyrimidinone moiety.
Reduction: Reduction reactions can occur at the diazenyl group, converting it to the corresponding amine.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, the compound can be used in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The diazenyl group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework and Substituent Effects
- Thieno[2,3-d]pyrimidin-6(5H)-one Derivatives (): A structurally related compound, 4-chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one, shares the pyrimidinone core but incorporates a fused thiophene ring. The sulfanyl group here is methyl-substituted, differing from the sulfanylidene (C=S) in the target compound. The presence of two chlorine atoms (vs.
- Dihydropyrimidine Derivatives (): The compound 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone features a partially saturated pyrimidine ring. The fluorophenyl group introduces stronger electron-withdrawing effects than the target’s chlorophenyl group, which could influence reactivity in nucleophilic substitution reactions. The dihydro structure may confer greater conformational flexibility but lower thermal stability compared to the fully aromatic target .
Functional Group Variations
- Tetrazole-Sulfanyl Derivatives (): The compound 2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one replaces the diazenyl group with a tetrazole-sulfanyl moiety. The molecular weight (391.45 g/mol) is lower than the target compound’s estimated higher mass (due to multiple aryl groups), which may correlate with differences in bioavailability .
- Oxadiazole-Containing Analogs (): 6-(3-Chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one replaces the pyrimidinone core with a dihydropyridazinone ring. The oxadiazole group is a common pharmacophore in drug design, offering metabolic stability. The 3-chlorophenyl substituent (meta vs. ortho in the target) may alter steric interactions in binding pockets .
Key Physical and Chemical Properties
Table 1: Comparative Data for Pyrimidinone Derivatives
Q & A
Basic: What are the standard synthetic routes for preparing 3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step protocols:
Core Formation : A pyrimidin-4-one core is constructed via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH reflux) .
Substituent Introduction :
- The 2-chlorophenyl and 2-methylphenyl groups are introduced via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
- The diazenyl group is added through diazo-coupling reactions using NaNO₂/HCl at 0–5°C .
Purification : Recrystallization (e.g., DMF/EtOH) or column chromatography (silica gel, hexane/EtOAc gradient) ensures purity.
Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are adjusted via Design of Experiments (DoE) to maximize yield and minimize byproducts .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms the sulfanylidene group’s position (e.g., C–S bond length ~1.68 Å) .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- 2D NMR (COSY, HSQC) : Maps coupling between the diazenyl (–N=N–) and adjacent substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₀ClN₃O₂S: 458.09) .
Basic: What preliminary biological assays are recommended to evaluate its bioactivity?
Answer:
- Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus (Gram+) and Escherichia coli (Gram−) at 50–200 µg/mL .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates .
Advanced: How do electronic and steric effects of substituents (e.g., 2-chlorophenyl vs. 4-methylphenyl) influence its reactivity and bioactivity?
Answer:
- Electronic Effects :
- The 2-chlorophenyl group’s electron-withdrawing nature increases electrophilicity at the pyrimidinone core, enhancing nucleophilic attack susceptibility .
- The 4-methylphenyl diazenyl group’s electron-donating methyl stabilizes the diazo linkage, affecting redox properties .
- Steric Effects :
Advanced: What mechanistic pathways explain unexpected byproducts during its synthesis, and how are they mitigated?
Answer:
- Byproduct Formation :
- Diradical Intermediates : During diazo-coupling, excess NO⁺ can oxidize the pyrimidinone core, forming quinone-like derivatives .
- Thiol Disproportionation : Sulfanylidene groups may dimerize under basic conditions, requiring strict pH control (pH 6–7) .
- Mitigation Strategies :
- Use of radical scavengers (e.g., TEMPO) during diazo reactions .
- Low-temperature (-20°C) workup to stabilize reactive intermediates .
Advanced: How can conflicting bioactivity data across studies (e.g., IC₅₀ variability) be systematically addressed?
Answer:
Root Causes :
- Assay variability (e.g., cell passage number, serum concentration) .
- Solubility differences (DMSO vs. aqueous buffers) altering effective concentrations .
Resolution Framework :
Standardization : Follow OECD guidelines for cell viability assays (e.g., fixed incubation time: 48 h) .
Control Benchmarking : Compare against reference compounds (e.g., doxorubicin for cytotoxicity) .
Solubility Profiling : Pre-test solubility in assay media via HPLC-UV .
Table 1: Comparative Bioactivity of Structural Analogues
Advanced: What computational methods are suitable for predicting its binding modes with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., COX-2 active site) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at C6-OH and N5 diazenyl) .
Advanced: How can regioselectivity challenges during diazenyl group installation be addressed?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrimidinone-N1) to steer diazo coupling to C5 .
- Metal Catalysis : Use Cu(I) catalysts to enhance para-selectivity on the 4-methylphenyl ring .
- Kinetic Control : Low-temperature (-10°C) reactions to favor thermodynamically less stable but regioselective products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
